molecular formula C22H18N2O4 B4598803 N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B4598803
M. Wt: 374.4 g/mol
InChI Key: WZMCHDFKAZNQPX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxyaniline with 3-formylchromone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be incorporated to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.

    Industry: The compound can be used in the development of new materials, dyes, and pigments.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit key enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
  • N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Uniqueness

N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide stands out due to its unique structural features, such as the presence of both imine and carboxamide groups, which contribute to its diverse chemical reactivity and biological activities. Its specific substitution pattern on the aromatic rings also differentiates it from other similar compounds, potentially leading to distinct biological effects and applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-iminobenzo[f]chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-26-14-8-10-20(27-2)18(11-14)24-22(25)17-12-16-15-6-4-3-5-13(15)7-9-19(16)28-21(17)23/h3-12,23H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMCHDFKAZNQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,5-dimethoxyphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

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